molecular formula C27H42O4Si5 B3149240 3,5,7-Triphenylnonamethylpentasiloxane CAS No. 6689-19-6

3,5,7-Triphenylnonamethylpentasiloxane

Cat. No.: B3149240
CAS No.: 6689-19-6
M. Wt: 571.0 g/mol
InChI Key: FNZBSNUICNVAAM-UHFFFAOYSA-N
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Description

3,5,7-Triphenylnonamethylpentasiloxane is a siloxane compound with the molecular formula C27H42O4Si5 and a molecular weight of 571.05 g/mol . It is characterized by its unique structure, which includes three phenyl groups and nine methyl groups attached to a pentasiloxane backbone. This compound is known for its stability and versatility in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5,7-Triphenylnonamethylpentasiloxane can be synthesized through the reaction of trisiloxane, 1,5-dichloro-1,3,5-trimethyl-1,3,5-triphenyl-, and potassium trimethylsilanolate . The reaction typically involves the use of an inert atmosphere and anhydrous conditions to prevent hydrolysis and ensure high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity. The compound is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

3,5,7-Triphenylnonamethylpentasiloxane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form silanol derivatives.

    Reduction: Reduction reactions can convert the phenyl groups to other functional groups.

    Substitution: The phenyl and methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve halogenating agents or organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanol derivatives, while substitution reactions can produce a variety of functionalized siloxanes.

Scientific Research Applications

3,5,7-Triphenylnonamethylpentasiloxane has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1,3,5,7,9,9,9-Nonamethyl-3,5,7-triphenylpentasiloxane
  • Dodecamethylpentasiloxane
  • 1,3-Diphenyl-1,3-dimethyldisiloxane
  • 3-Phenyl-1,1,3,5,5-pentamethyltrisiloxane
  • 1,1,1,3,3,5,5-Heptamethyltrisiloxane

Uniqueness

3,5,7-Triphenylnonamethylpentasiloxane is unique due to its specific combination of phenyl and methyl groups, which confer distinct chemical and physical properties. Its stability, hydrophobicity, and versatility make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

trimethyl-[methyl-[methyl-(methyl-phenyl-trimethylsilyloxysilyl)oxy-phenylsilyl]oxy-phenylsilyl]oxysilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42O4Si5/c1-32(2,3)28-34(7,25-19-13-10-14-20-25)30-36(9,27-23-17-12-18-24-27)31-35(8,29-33(4,5)6)26-21-15-11-16-22-26/h10-24H,1-9H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZBSNUICNVAAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](C)(C1=CC=CC=C1)O[Si](C)(C2=CC=CC=C2)O[Si](C)(C3=CC=CC=C3)O[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42O4Si5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10698654
Record name 1,1,1,3,5,7,9,9,9-Nonamethyl-3,5,7-triphenylpentasiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10698654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

571.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6689-19-6
Record name 1,1,1,3,5,7,9,9,9-Nonamethyl-3,5,7-triphenylpentasiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10698654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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